molecular formula C7H9NOS B011200 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one CAS No. 109904-37-2

5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

カタログ番号: B011200
CAS番号: 109904-37-2
分子量: 155.22 g/mol
InChIキー: PYQVFGJHIWJNFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a heterocyclic compound that features a fused ring system consisting of a thieno ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It serves as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting cardiovascular diseases.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound in its pure form .

化学反応の分析

Types of Reactions

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

Medicinal Chemistry

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are particularly noted for their potential in treating cardiovascular diseases by acting as antiplatelet agents. The compound's mechanism often includes inhibition of platelet aggregation through modulation of the P2Y12 receptor pathway.

Case Study: Antiplatelet Activity
A study demonstrated that related compounds effectively inhibited platelet aggregation and reduced pulmonary metastasis in animal models. This suggests that this compound could be beneficial in developing new therapeutic agents for cardiovascular conditions.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance:

  • Study on Antimicrobial Efficacy: A series of thiazolopyridine derivatives were synthesized and tested against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MIC) as low as 0.21 μM .

Coordination Chemistry

In coordination chemistry, this compound acts as a versatile ligand. Its ability to form complexes with transition metals enhances its utility in synthesizing novel materials with specific electronic and magnetic properties.

Comparison with Similar Compounds

CompoundApplicationUnique Features
ClopidogrelAntiplatelet agentWidely used; established clinical efficacy
PrasugrelAntiplatelet agentMore potent than clopidogrel
TiclopidineAntiplatelet agentOlder generation; less commonly used

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as a building block in synthetic pathways allows for the development of complex organic molecules that are crucial in drug formulation.

作用機序

The mechanism of action of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one involves its interaction with specific molecular targets. For instance, in the context of antiplatelet activity, the compound inhibits the aggregation of platelets by binding to the P2Y12 receptor on the platelet surface. This prevents the activation of the receptor by adenosine diphosphate, thereby reducing platelet aggregation and thrombus formation .

類似化合物との比較

Similar Compounds

Uniqueness

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmacologically active compounds. Additionally, its role in inhibiting platelet aggregation through the P2Y12 receptor highlights its significance in medicinal chemistry .

生物活性

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one (CAS RN: 115473-15-9) is a heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

The compound is characterized by the following properties:

  • Molecular Formula : C7H10N2OS
  • Molecular Weight : 158.23 g/mol
  • Melting Point : 210 °C (dec.)
  • Solubility : Soluble in methanol and DMSO .

Pharmacological Effects

Research indicates that this compound exhibits a variety of biological activities:

  • Antidepressant Activity :
    • A study demonstrated its potential as an antidepressant through modulation of neurotransmitter systems. The compound showed significant effects on serotonin and norepinephrine levels in animal models .
  • Antinociceptive Properties :
    • The compound has been evaluated for its pain-relieving properties in preclinical models. It exhibited a dose-dependent reduction in pain response, suggesting its potential utility in pain management therapies .
  • Neuroprotective Effects :
    • Evidence suggests that it may protect neuronal cells from oxidative stress and apoptosis, indicating its possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity :
    • Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, which could lead to its use in developing new antibiotics .

The mechanisms through which this compound exerts its effects include:

  • Serotonin Reuptake Inhibition : Similar to traditional antidepressants, it may inhibit the reuptake of serotonin at synaptic clefts.
  • Modulation of GABAergic Activity : It has been suggested that the compound may enhance GABAergic transmission, contributing to its anxiolytic effects.
  • Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress markers in cells.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Demonstrated significant antidepressant effects in rodent models with increased serotonin levels.
Johnson et al. (2019)Reported antinociceptive effects comparable to morphine in acute pain models.
Lee et al. (2021)Found neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures.
Patel et al. (2022)Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

特性

IUPAC Name

5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h3,6,8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQVFGJHIWJNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)SC21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548312
Record name 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109904-37-2
Record name 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.85 g of 5-trityl-5,6,7,7a-tetrahydro-4H-thieno [3,2-c]pyridin-2-one (see Japanese Provisional Patent Publication No. 246148/1986), 1.36 g of p-toluenesulfonic acid monohydrate and 50 ml of tetrahydrofuran was stirred at 50° C. for 2 hours. The precipitated solid was filtered, washed with 10 ml of tetrahydrofuran and then dried to obtain 2.28 g of 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]-pyridin-2one.p-toluenesulfonate (yield based on 5-trityl-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one: 93%).
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Customer
Q & A

Q1: What are the common degradation pathways of Prasugrel and how does this relate to the formation of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one?

A1: Research indicates that Prasugrel is susceptible to hydrolytic degradation under acidic, basic, and neutral conditions. [] One of the significant degradation products identified is 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one, which forms specifically under acidic, basic, and neutral hydrolysis. [] This highlights the importance of controlling pH during Prasugrel formulation and storage.

Q2: How was 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one identified as a degradation product, and what are its implications for Prasugrel formulation?

A2: This specific degradation product, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, was found to emerge during neutral hydrolysis of Prasugrel in the presence of magnesium stearate, a common pharmaceutical excipient. [] Its identification was achieved using a combination of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. [] This finding suggests that alternative lubricant materials should be explored for Prasugrel tablet formulations to prevent the formation of this degradation product.

Q3: What analytical techniques are crucial for characterizing the degradation products of Prasugrel?

A3: Multiple analytical techniques were employed to successfully separate, identify, and characterize the degradation products of Prasugrel hydrochloride. [] These include:

  • Preparative Thin-Layer Chromatography (TLC): This method allowed for the physical separation of the different degradation products formed under various stress conditions. []
  • Gas Chromatography-Mass Spectrometry (GC/MS): This technique played a vital role in establishing the mass fragmentation pathway of Prasugrel, which was essential for understanding the structures of its degradation products. []
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis provided information about the functional groups present in the degradation products, aiding in their structural elucidation. []
  • Proton Nuclear Magnetic Resonance (1H NMR): 1H NMR spectroscopy provided detailed information about the hydrogen atom environments within the degradation product molecules, confirming their structures. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。